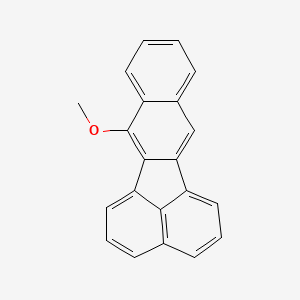![molecular formula C22H17ClO B14299930 4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 114039-92-8](/img/structure/B14299930.png)
4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound characterized by its unique structural features
Preparation Methods
The synthesis of 4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by specific reaction conditions to achieve the final product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Common reagents used in the synthesis include chlorinating agents, naphthalene derivatives, and catalysts to facilitate the reaction.
Chemical Reactions Analysis
4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, altering their activity and leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
When compared to similar compounds, 4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one stands out due to its unique structural features and reactivity. Similar compounds include:
Naphthalene derivatives: Compounds with similar naphthalene structures but different substituents.
Biphenyl derivatives: Compounds with biphenyl structures and various functional groups. The uniqueness of 4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one lies in its specific combination of functional groups and the resulting chemical properties.
This comprehensive overview highlights the significance of 4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one in various fields of scientific research and its potential applications
Properties
CAS No. |
114039-92-8 |
|---|---|
Molecular Formula |
C22H17ClO |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-naphthalen-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C22H17ClO/c23-21-9-7-16(8-10-21)19-12-20(14-22(24)13-19)18-6-5-15-3-1-2-4-17(15)11-18/h1-11,14,19H,12-13H2 |
InChI Key |
LOBAMZKQCYMAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C=C1C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


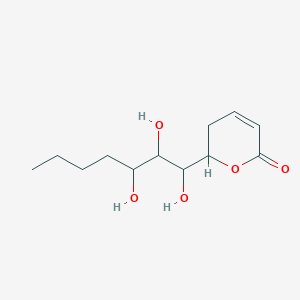
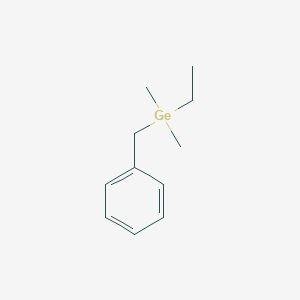
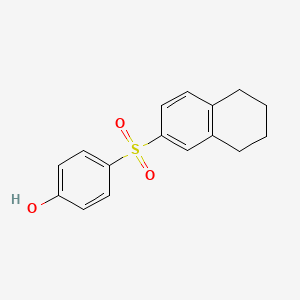
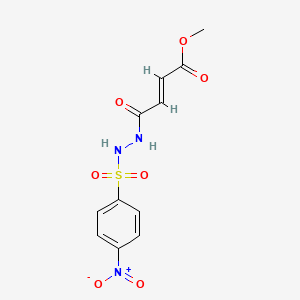
![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)
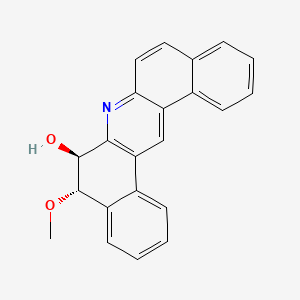

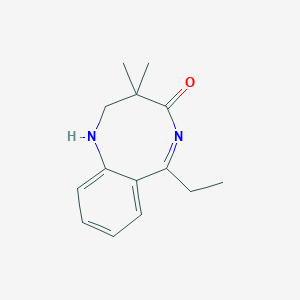

![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)

